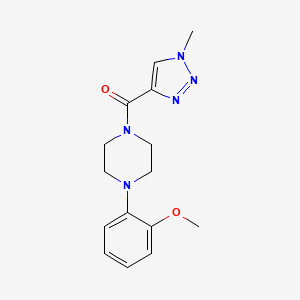

1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine

Description

Properties

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-18-11-12(16-17-18)15(21)20-9-7-19(8-10-20)13-5-3-4-6-14(13)22-2/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQZHTVXOOSBAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1-Methyl-1H-1,2,3-Triazole-4-Carbonyl Core

The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

- Step 1 : Propiolic acid derivatives react with 1-methylazide under Cu(I) catalysis to form 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

- Step 2 : The carboxylic acid is activated using thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an acyl chloride or active ester intermediate.

Key Conditions :

Piperazine Functionalization

The piperazine moiety is introduced via nucleophilic acyl substitution:

- Step 3 : 1-(2-Methoxyphenyl)piperazine reacts with the activated triazole carbonyl intermediate in the presence of a base (e.g., triethylamine).

Optimized Protocol (Representative Example) :

- Combine 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride (1.0 eq) with 1-(2-methoxyphenyl)piperazine (1.2 eq) in anhydrous THF.

- Add triethylamine (2.0 eq) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Isolate via column chromatography (ethyl acetate/hexane, 3:7).

One-Pot Click Chemistry Approach

Direct Synthesis via CuAAC and In Situ Coupling

A streamlined method avoids isolating intermediates:

- Procedure :

Advantages :

Limitations :

- Requires strict stoichiometric control to avoid byproducts.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Piperazine Derivatives

This method is favored for combinatorial chemistry:

- Step 1 : Immobilize 1-(2-methoxyphenyl)piperazine on Wang resin via a carboxylic acid linker.

- Step 2 : Perform on-resin CuAAC with 1-methylazide and propiolic acid.

- Step 3 : Cleave the product using trifluoroacetic acid (TFA).

Comparative Analysis of Methods

| Method | Yield (%) | Time | Complexity | Scalability |

|---|---|---|---|---|

| Multi-Step Organic | 70–80 | 12–24 h | High | Moderate |

| One-Pot CuAAC | 85–95 | 30 min | Low | High |

| Solid-Phase | 60–75 | 48 h | Moderate | Low |

Mechanistic Insights and Challenges

Regioselectivity in Triazole Formation

The 1,4-disubstituted triazole is favored under Cu(I) catalysis due to:

Common Byproducts and Mitigation

- N-Acylation side products : Controlled stoichiometry and low temperatures minimize over-acylation.

- Copper residues : EDTA washes or column chromatography ensure purity.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing CuI with CuSO₄·5H₂O and sodium ascorbate reduces costs while maintaining efficiency.

Solvent Recycling

THF and DMF are recovered via distillation, improving sustainability.

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1-methyl-1H-1,2,3-triazole core undergoes electrophilic and nucleophilic substitutions, influenced by substituents and reaction conditions:

Carbonyl Group Reactivity

The carbonyl bridge between triazole and piperazine participates in nucleophilic acyl substitution:

Piperazine Ring Reactivity

The piperazine moiety undergoes alkylation and acylation at its secondary amines:

Methoxyphenyl Group Reactivity

The 2-methoxyphenyl substituent participates in electrophilic aromatic substitution (EAS):

Key Mechanistic Insights

-

Solvent Effects : Ethanol promotes diazoketone formation via cycloreversion (ΔG‡ = 28.6 kcal/mol) , while polar aprotic solvents (DMSO) favor triazole stability .

-

Regioselectivity : CuI catalysis directs 1,4-disubstituted triazole formation in azide-alkyne cycloadditions .

-

Steric Hindrance : The 1-methyl group on the triazole limits electrophilic substitution at C-5 .

Stability and Degradation

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various research applications:

Anticancer Properties

Research indicates that derivatives of triazole compounds, including 1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine, have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that triazole derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells. In vitro tests have shown promising results against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazoles are known to exhibit activity against a variety of bacterial and fungal strains. In particular, compounds with similar structures have been reported to show effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. A study highlighted the minimum inhibitory concentrations (MIC) of related compounds, indicating the potential for this compound to be developed into an antimicrobial agent.

Enzyme Inhibition

The compound may function as an enzyme inhibitor in metabolic pathways relevant to disease processes. Research has shown that triazole derivatives can inhibit key enzymes involved in the proliferation of cancer cells and pathogens . This mechanism could be leveraged for therapeutic purposes.

Case Study 1: Cytotoxicity Assessment

A library of substituted triazole-piperazine derivatives was synthesized and screened for cytotoxicity using the MTT assay. Among these, a derivative similar to this compound displayed an IC50 value of 0.99 μM against the BT-474 breast cancer cell line. This indicates strong potential for further development as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various triazole derivatives, the compound demonstrated moderate activity against several bacterial strains. The results showed MIC values comparable to established antimicrobial agents, suggesting its viability as a candidate for further research in infectious disease treatment.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | NCI-H460 | 3.5 |

| Target Compound | BT-474 | 0.99 |

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Target Compound | Pseudomonas aeruginosa | 15 µg/mL |

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine would depend on its specific biological target. Generally, compounds with piperazine and triazole moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The methoxyphenyl group might enhance the compound’s binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with structural similarities to the target compound have been evaluated for diverse biological activities. Key comparisons are outlined below:

Dopamine D2 Receptor Affinity

- Compound 25 : 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine

Cytotoxic Activity

- Compound 18 (Propanamide derivative) : Phenylpiperazine-substituted propanamide.

- Target Compound : The triazole’s planar structure and hydrogen-bonding capacity might mimic the propanamide spacer, but its electron-withdrawing effects could alter binding kinetics.

5-HT1A Receptor Antagonism

- p-MPPI : 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine.

Antibacterial Activity

- Compound 2 : (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]piperazine.

- Target Compound : The triazole’s rigidity and nitrogen-rich structure might improve antibacterial efficacy, though this remains untested.

Table 1. Comparative Analysis of Key Piperazine Derivatives

Structural and Functional Insights

- Role of 2-Methoxyphenyl Group : Common in antipsychotic agents, this group likely engages in π-π stacking or hydrogen bonding with aromatic residues in receptor binding pockets .

- Impact of Substituents at 4-Position: Phenethyl/Nitro Groups: Enhance dopamine D2 affinity through hydrophobic and electronic interactions .

- Spacer Length : Three-atom spacers (e.g., propanamide) optimize activity in cytotoxic derivatives, suggesting similar principles apply to triazole-based analogs .

Biological Activity

The compound 1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a member of the piperazine and triazole classes, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity associated with this compound, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18N4O3

- Molecular Weight : 310.34 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds containing the triazole and piperazine moieties exhibit a broad spectrum of biological activities. The following sections detail specific activities observed in studies involving similar compounds.

Antibacterial Activity

Triazoles have been extensively studied for their antibacterial properties. A review highlighted that derivatives of 1,2,4-triazoles demonstrate significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain triazole derivatives ranged from to , indicating potent antibacterial effects .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. Compounds similar to the one have shown efficacy against fungal pathogens such as Candida species. Research has demonstrated that:

- Triazole compounds can inhibit the growth of fungi with MIC values often below , making them suitable candidates for antifungal therapy .

Anticancer Activity

The anticancer properties of triazole-containing compounds are also notable. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Certain derivatives have shown IC50 values in the low micromolar range against different cancer cell lines, suggesting potential as chemotherapeutic agents .

Anti-inflammatory Activity

In addition to their antimicrobial and anticancer properties, triazole derivatives have been evaluated for anti-inflammatory effects. For example:

- Compounds exhibiting anti-inflammatory activity showed significant inhibition in carrageenan-induced paw edema models in animal studies .

Case Studies and Research Findings

A selection of studies provides insight into the specific biological activities of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.